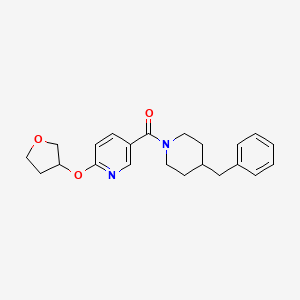

(4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

Description

(4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a complex organic compound characterized by its unique structure, which includes both piperidinyl and pyridinyl moieties

Properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c25-22(19-6-7-21(23-15-19)27-20-10-13-26-16-20)24-11-8-18(9-12-24)14-17-4-2-1-3-5-17/h1-7,15,18,20H,8-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDWWHRYIBKRGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)OC4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common route includes the initial formation of the piperidinyl and pyridinyl intermediates. The piperidinyl moiety is often synthesized through nucleophilic substitution reactions involving benzyl halides and piperidine derivatives. The pyridinyl component can be created via various methods, including cyclization reactions that introduce the tetrahydrofuran-3-yl group.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis techniques, optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Techniques such as continuous flow chemistry could be employed to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions: (4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized under controlled conditions to form various oxidized derivatives.

Reduction: Reduction reactions, particularly with hydrogenation, can alter the functional groups attached to the piperidinyl and pyridinyl rings.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound, potentially modifying its functional groups or aromatic rings.

Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Solvents such as dichloromethane or ethanol are commonly used, and reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: Depending on the reaction, major products can include various substituted derivatives, with modifications typically occurring on the benzyl, tetrahydrofuran, or pyridinyl groups.

Scientific Research Applications

This compound has been explored for its applications in several scientific research areas:

Chemistry: It is used as a model compound for studying reaction mechanisms and as a building block for synthesizing more complex molecules.

Biology: Research into its interactions with biological molecules can provide insights into its potential as a bioactive agent.

Medicine: Preliminary studies suggest that derivatives of this compound could have pharmacological properties, making them candidates for drug development.

Industry: It may serve as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The specific mechanism by which (4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone exerts its effects depends on its application. In medicinal chemistry, its activity might involve binding to specific receptors or enzymes, modulating their activity. Molecular docking studies and in vitro assays could provide detailed insights into its molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds: Compounds like (4-Benzylpiperidin-1-yl)methanone and (6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone share structural similarities but lack the unique combination of both piperidinyl and pyridinyl groups found in (4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone.

Highlighting Uniqueness: What sets this compound apart is its potential for multifaceted interactions due to the presence of diverse functional groups. This makes it a versatile candidate in synthetic chemistry and its derivatives promising candidates in pharmacological research.

This deep dive should give you a comprehensive understanding of the compound’s significance and applications. If there's any specific aspect you'd like to explore further, let me know.

Biological Activity

The compound (4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone , identified by its CAS number 2034244-54-5 , represents a promising structure in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 366.5 g/mol . The compound features a piperidine ring, which is often associated with various pharmacological activities, and a tetrahydrofuran moiety that may enhance its solubility and bioavailability.

| Property | Value |

|---|---|

| CAS Number | 2034244-54-5 |

| Molecular Formula | C22H26N2O3 |

| Molecular Weight | 366.5 g/mol |

Pharmacological Properties

- Anticancer Activity : The benzylpiperidine fragment has been noted for its presence in numerous bioactive compounds that exhibit anticancer properties. For instance, derivatives of benzoylpiperidine have shown significant inhibition of cell growth in various cancer cell lines, with IC50 values ranging from 7.9 to 92 µM .

- Neuroprotective Effects : Compounds similar to benzylpiperidine have demonstrated neuroprotective effects, potentially making them candidates for treating neurodegenerative disorders. The structural features of this compound suggest it may interact with neuroreceptors or modulate neurotransmitter systems.

- Anti-inflammatory Potential : Research indicates that piperidine derivatives can act as CCR3 antagonists, which are involved in inflammatory responses. This suggests that the target compound may also possess anti-inflammatory properties through similar mechanisms .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the piperidine and pyridine rings can significantly influence the biological activity of related compounds. The presence of specific functional groups can enhance binding affinity to target receptors or improve metabolic stability. For example:

- Substitutions on the benzyl group can enhance selectivity towards specific biological targets.

- The tetrahydrofuran moiety may contribute to increased solubility and bioavailability, critical for therapeutic efficacy.

Study 1: Antitumor Activity

In a study examining the effects of benzoylpiperidine derivatives on human cancer cells, it was found that compounds with similar structures to this compound exhibited significant cytotoxic effects against breast and colorectal cancer cells . The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of piperidine derivatives, where compounds structurally related to this compound were shown to protect neuronal cells from oxidative stress-induced damage . These findings highlight the potential for developing therapeutic agents for neurodegenerative diseases.

Q & A

Q. Advanced Research Focus

- Buffer Selection : Phosphate-buffered saline (PBS, pH 7.4) mimics blood plasma; degradation is monitored via LC-MS over 72 hr .

- Light Exposure : UV-vis spectroscopy tracks photodegradation (λmax shifts indicate π-π* transitions in aryl rings) .

- Temperature Gradients : Accelerated stability testing (40°C/75% RH) predicts shelf-life using Arrhenius equations .

How is the compound’s metabolic profile evaluated in preclinical studies?

Q. Advanced Research Focus

- Microsomal Incubations : Liver microsomes (human/rat) identify phase I metabolites (e.g., hydroxylation at C4 of piperidine) .

- CYP450 Inhibition Assays : IC50 values determine drug-drug interaction risks (e.g., CYP3A4 inhibition <10 μM indicates high risk) .

- Plasma Protein Binding : Equilibrium dialysis quantifies free fraction (e.g., >90% bound suggests limited bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.